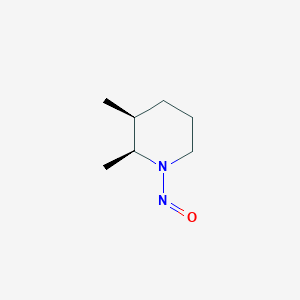![molecular formula C19H19NO4 B14496512 2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 65119-14-4](/img/structure/B14496512.png)
2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two ethylfuran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 2-nitrobenzaldehyde with 5-ethylfuran under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of 5-ethylfuran in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.
Condensation: Aldehydes or ketones, bases like piperidine or pyridine.
Major Products Formed
Reduction: 2,2’-[(2-Aminophenyl)methylene]bis(5-ethylfuran).
Nitration: 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) with additional nitro groups.
Halogenation: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules and alter their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran): Similar structure but with the nitro group in a different position.
2,2’-[(2-Nitrophenyl)methylene]bis(5-methylfuran): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro and ethylfuran groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
65119-14-4 |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3 |
Clé InChI |
FIYQSKMWAMUJAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


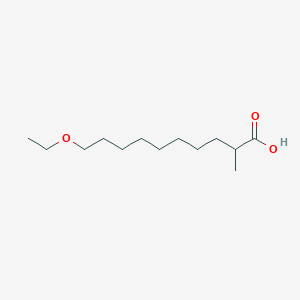

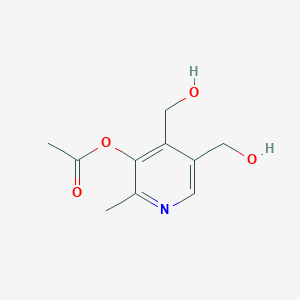
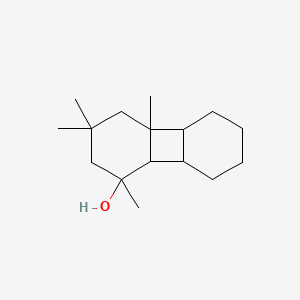
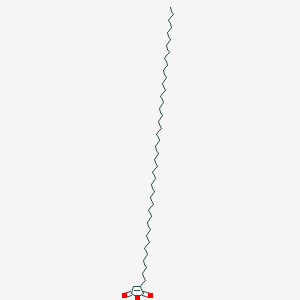
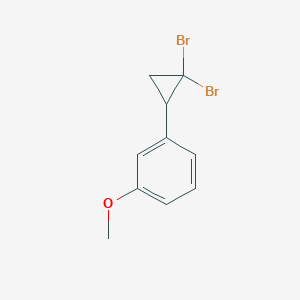


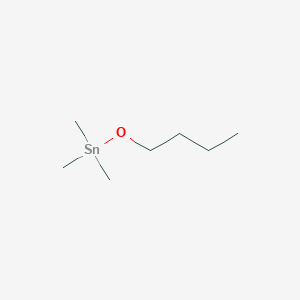
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
